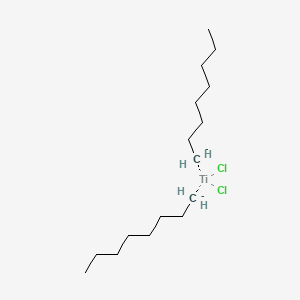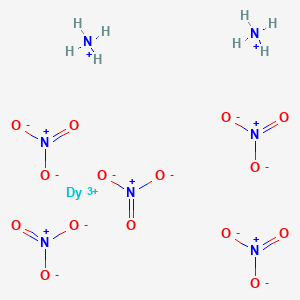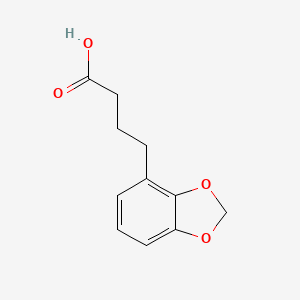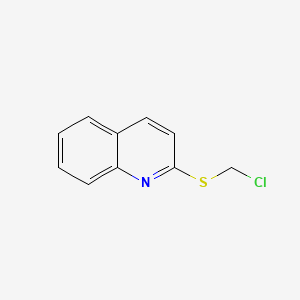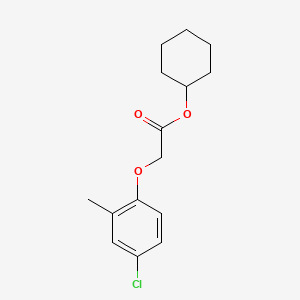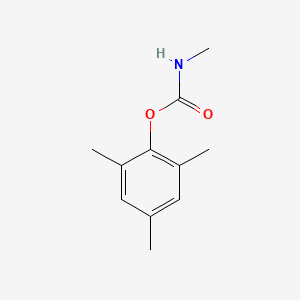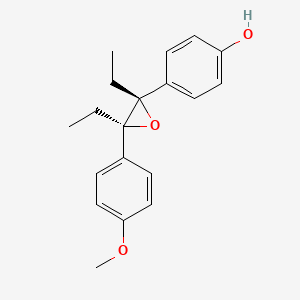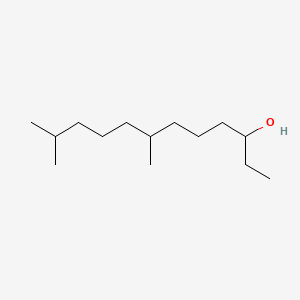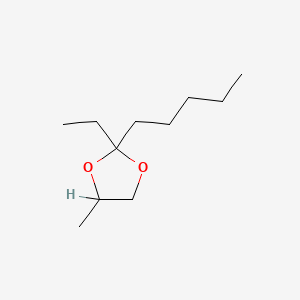
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane can be synthesized through the acetalization of 2-ethyl-4-methylpentanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde and diol in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-1,3-dioxolane: A simpler dioxolane with fewer substituents, used in similar applications.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Ethyl-4-methyl-2-pentyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and ability to form stable cyclic structures make it particularly valuable in protecting group chemistry and industrial applications.
Propiedades
Número CAS |
94109-32-7 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-11(5-2)12-9-10(3)13-11/h10H,4-9H2,1-3H3 |
Clave InChI |
JQRFKHALYVCDPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(OCC(O1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


